molecular formula C32H43ClN2O9 B1239250 Ansamitocin P-3 CAS No. 66584-72-3

Ansamitocin P-3

Cat. No. B1239250
CAS RN: 66584-72-3
M. Wt: 635.1 g/mol
InChI Key: OPQNCARIZFLNLF-JBHFWYGFSA-N
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Description

Ansamitocin P-3 (AP-3) is a microtubule depolymerizing agent that can be isolated from culture broths of certain Gram-positive bacteria . It has an empirical formula of C32H43ClN2O9, a CAS Number of 66584-72-3, and a molecular weight of 635.14 . It is known to have antineoplastic and antimitotic activity .


Synthesis Analysis

A novel approach involving exogenous oxygen vectors was developed for improving the production of biosynthetic Ansamitocin P-3 (AP-3). Four types of oxygen vectors including soybean oil, n-dodecane, n-hexadecane, and Tween-80 were applied to explore the effect of exogenous oxygen vectors on AP-3 yield .


Molecular Structure Analysis

The molecular structure of Ansamitocin P-3 is characterized by a complex macrocyclic lactam ring. The exact mass of Ansamitocin P-3 is 634.27 .


Chemical Reactions Analysis

Ansamitocin P-3 binds to tubulin (K d = 1.3 μM), depolymerizes microtubules in both interphase and mitosis, and perturbs chromosome segregation .


Physical And Chemical Properties Analysis

Ansamitocin P-3 is a powder with a quality level of 200 and an assay of ≥90% (HPLC). It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Agent

AP-3 is a promising anticancer agent . It exhibits potent antitumor activity and has been used against various cancer cell lines .

Treatment of Breast Cancer

AP-3 has been used as the ‘warhead’ molecule of the currently commercialized antibody-conjugated drug trastuzumab emtansine (T-DM1) for the treatment of breast cancer . In addition, a study has shown that AP-3 loaded liposomes can be used for the treatment of breast cancer .

Treatment of Solid Tumors

Derivatives of AP-3 are commonly used as the active component in antibody-conjugated drugs for the treatment of various solid tumors .

Drug Delivery Systems (DDS)

The preparation of liposomal formulations for the delivery of low solubility drugs like AP-3 using the microfluidic platform has attracted increasing attention in the pharmaceutical industry . These liposomes can significantly reduce the toxicity of AP-3 to normal tissues .

Photodynamic Therapy (PDT)

AP-3 can be used in photodynamic therapy, a non-invasive and efficient strategy for the treatment of cancers . The heat generated from the photosensitizer indocyanine green (ICG) not only results in cancer cell toxicity but also facilitates the release of AP-3 in tumor cells .

Microbial Bioactive Natural Products

The biosynthesis of AP-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets . This finding demonstrates that identification and engineering of cryptic targets of bioactive natural products can lead to an in-depth understanding of microbial physiology and improved product titers .

Safety And Hazards

Ansamitocin P-3 is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash skin thoroughly after handling .

Future Directions

Research is ongoing to improve the production of Ansamitocin P-3. For instance, overexpression of the APASM_5716 gene coding for FtsZ in Actinosynnema pretiosum resulted in AP-3 resistance and overproduction . Another study showed that under cultivation conditions with 5–15 g l −1 glycerol concentration, the amount of AP-3 produced was obviously increased .

properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19-,23+,24-,25+,28+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNCARIZFLNLF-JBHFWYGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ansamitocin P-3

CAS RN

66584-72-3
Record name Ansamitocin P 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66584-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytansinol isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066584723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANSAMITOMICIN P-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUK7876BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
558
Citations
M Izawa, Y WADA, F KASAHARA, M ASAI… - The Journal of …, 1981 - jstage.jst.go.jp
… Ansamitocin P-3 was converted into 15-hydroxyansamitocin P-3 (PHO-3), C32H43C1N2010, … Ansamitocin P-3 (P-3) is a maytansinoid antitumor antibiotic isolated from the culture broth …
Number of citations: 16 www.jstage.jst.go.jp
K Hatano, E Mizuta, S Akiyama… - Agricultural and …, 1985 - academic.oup.com
… Based on the results mentioned above and described in the previous paper,4) we propose that the biosynthetic origins of carbon atoms of ansamitocin P-3 are as shown in Fig. 6. …
Number of citations: 29 academic.oup.com
J Lin, L Bai, Z Deng, JJ Zhong - Biotechnology and Bioprocess …, 2010 - Springer
Ansamitocin P-3 (AP-3) is an antitumor agent produced by Actinosynnema pretiosum with a market demand for large and cheap supply, but its productivity is yet low. This work …
Number of citations: 30 link.springer.com
X Wang, J Wei, Y Xiao, S Luan, X Ning… - Applied Microbiology and …, 2021 - Springer
Ansamitocin P-3 (AP-3) exhibits potent biological activities against various tumor cells. As an important drug precursor, reliable supply of AP-3 is limited by low fermentation yield. …
Number of citations: 7 link.springer.com
K Hatano, E Higashide, M Yoneda - Agricultural and biological …, 1984 - Taylor & Francis
… for the fermentative production of ansamitocin P-3, it is … of ansamitocin P-3, we tried to assay ansamitocin P-3 by the … study because the susceptibility to ansamitocin P-3 was low and the …
Number of citations: 13 www.tandfonline.com
Q Huang, X Zhang, Z Guo, X Fu, Y Zhao… - Communications …, 2023 - nature.com
… Recently, we found that ansamitocin P-3 (AP-3) at a high concentration suppressed the growth of the producing strain, Actinosynnema pretiosum ATCC 31280 (hereafter as ATCC …
Number of citations: 6 www.nature.com
T Li, Y Fan, K Nambou, F Hu, T Imanaka, L Wei… - Applied biochemistry …, 2015 - Springer
Ansamitocin P-3 (AP-3) is an active and potent anti-tumor maytansinoid, which is usually produced by Actinosynnema spp. In this study, the effects of different carbon sources on …
Number of citations: 29 link.springer.com
X Ning, X Wang, Y Wu, Q Kang, L Bai - Biotechnology Journal, 2017 - Wiley Online Library
… PND-3, N-demethyl-AP-3; AP-3, ansamitocin P-3. Mean values of three independent … PND-3, N-demethyl-AP-3; AP-3, ansamitocin P-3. Mean values of three independent experiments …
Number of citations: 24 onlinelibrary.wiley.com
Y Gao, Y Fan, K Nambou, L Wei, Z Liu… - Journal of Industrial …, 2014 - academic.oup.com
… , AP-3, AP-3′, and AP-4, among which ansamitocin P-3 (AP-3) is confirmed to be the active … through six tailoring steps into the bioactive end product, ansamitocin P-3 (AP-3) [24, 25, 28] …
Number of citations: 35 academic.oup.com
ZQ Du, Y Zhang, ZG Qian, H Xiao… - Biotechnology and …, 2017 - Wiley Online Library
Ansamitocin P‐3 (AP‐3) is a maytansinoid with its most compelling antitumor activity, however, the low production titer of AP‐3 greatly restricts its wide commercial application. In this …
Number of citations: 25 onlinelibrary.wiley.com

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